molecular formula C11H7NO3 B14603835 4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58169-98-5

4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14603835
CAS No.: 58169-98-5
M. Wt: 201.18 g/mol
InChI Key: NSAGPPUYIBCTKY-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methyl-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

58169-98-5

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

4-hydroxy-7-methyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H7NO3/c1-6-2-3-7-9(4-6)15-11(14)8(5-12)10(7)13/h2-4,13H,1H3

InChI Key

NSAGPPUYIBCTKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O

Origin of Product

United States

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